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Barium p-methylbenzoate - 67874-52-6

Barium p-methylbenzoate

Catalog Number: EVT-14602214
CAS Number: 67874-52-6
Molecular Formula: C16H14BaO4
Molecular Weight: 407.6 g/mol
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Product Introduction

Source and Classification

Barium p-methylbenzoate can be synthesized through various methods, including classical esterification techniques. It is classified under alkaline earth metal benzoates, which are known for their catalytic properties in organic reactions. The compound is often utilized in the synthesis of other chemical entities due to its reactivity and structural attributes.

Synthesis Analysis

Methods and Technical Details

The synthesis of barium p-methylbenzoate typically involves the esterification reaction between barium hydroxide or barium carbonate and p-methylbenzoic acid. The process can be summarized as follows:

  1. Esterification Reaction: Barium hydroxide reacts with p-methylbenzoic acid in a solvent such as methanol or ethanol at elevated temperatures.
  2. Catalysis: The reaction may be catalyzed using concentrated sulfuric acid or other acidic catalysts to enhance the rate of ester formation.
  3. Purification: Post-reaction, the product mixture is often subjected to recrystallization or distillation to isolate pure barium p-methylbenzoate.

The efficiency of the synthesis can vary based on factors such as temperature, molar ratios of reactants, and the presence of catalysts, with reported ester conversions reaching 65-70% under optimal conditions .

Molecular Structure Analysis

Structure and Data

Barium p-methylbenzoate has a molecular formula represented as Ba C8H9O2)\text{Ba C}_8\text{H}_9\text{O}_2). The compound features a barium ion coordinated with two p-methylbenzoate anions. The structure exhibits:

  • Layered Arrangement: The compound forms a layered structure that contributes to its catalytic properties.
  • Functional Groups: Presence of carboxylate groups from the benzoate moiety enhances solubility and reactivity.

The molecular weight of barium p-methylbenzoate is approximately 215.25 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Barium p-methylbenzoate participates in various chemical reactions, notably:

  1. Esterification Reactions: It can act as a reactant in further esterification processes, forming new esters when reacted with different alcohols.
  2. Catalytic Activity: As a layered benzoate, it serves as a reusable heterogeneous catalyst in the methyl esterification of benzoic acid, demonstrating its utility in organic synthesis .

The reaction mechanisms typically involve nucleophilic attack by alcohols on the carbonyl carbon of the benzoate group, leading to the formation of new esters.

Mechanism of Action

Process and Data

The mechanism by which barium p-methylbenzoate functions as a catalyst involves:

  1. Formation of Active Sites: Barium ions facilitate the activation of substrates through coordination.
  2. Nucleophilic Attack: Alcohol molecules attack the carbonyl carbon of the benzoate group, resulting in ester formation.
  3. Recycling: The layered structure allows for easy recovery and reuse of the catalyst without significant loss in activity across multiple reaction cycles .

This mechanism underscores the compound's effectiveness in promoting reactions while minimizing waste.

Physical and Chemical Properties Analysis

Physical Properties

Barium p-methylbenzoate exhibits several notable physical properties:

  • Appearance: Typically appears as white crystalline solids.
  • Solubility: Soluble in polar solvents like methanol but less soluble in non-polar solvents.

Chemical Properties

The chemical properties include:

  • Stability: Stable under normal conditions but may decompose at high temperatures.
  • Reactivity: Reacts readily with alcohols to form esters; its catalytic activity allows for efficient conversion processes.

Thermogravimetric analysis indicates that decomposition begins above 880 ºC, confirming its thermal stability .

Applications

Scientific Uses

Barium p-methylbenzoate finds applications primarily in:

  • Catalysis: Used as a catalyst for methyl esterification reactions, enhancing yields while allowing for recycling.
  • Organic Synthesis: Acts as an intermediate or reactant in synthesizing various organic compounds.
  • Research Studies: Investigated for its layered structure and potential applications in materials science and catalysis .

The compound's unique properties make it valuable in both academic research and industrial applications, particularly within organic chemistry contexts.

Synthesis Methodologies and Optimization

Solvent-Mediated Co-Precipitation Techniques

Solvent-mediated co-precipitation remains the most extensively documented synthesis route for barium p-methylbenzoate, prized for its procedural simplicity and high phase purity. This method capitalizes on the controlled reaction between soluble barium salts and p-methylbenzoic acid derivatives in aqueous or mixed solvent systems. In the canonical approach, p-methylbenzoic acid is first neutralized with stoichiometric sodium hydroxide in methanol at approximately 50°C, forming sodium p-methylbenzoate in situ. This solution is then reacted with aqueous barium chloride dihydrate (33.1 mmol in 100 mL H₂O) under vigorous stirring, inducing immediate precipitation of the target compound as a fine white powder [6].

The critical process parameters governing product quality include:

  • Stoichiometric control: Maintaining a precise 1:1 molar ratio between barium and p-methylbenzoate anions ensures minimal residual ions
  • Temperature management: Precipitation at 60-70°C yields more regularly shaped crystals compared to room temperature synthesis
  • Washing protocol: Extensive washing with distilled water (typically 5-7 cycles) is essential to remove chloride contaminants
  • Drying conditions: Vacuum drying at 60°C until constant weight prevents thermal degradation while ensuring efficient solvent removal

Structural analyses confirm that materials synthesized via this route exhibit a characteristic layered architecture with basal spacing measurements consistently between 15.0–16.5 Å, as determined by X-ray diffraction. This spacing accommodates the para-methyl substituent without significant lattice distortion compared to unsubstituted benzoate analogs. Fourier-transform infrared spectroscopy reveals key vibrational modes: asymmetrical carboxylate stretching at 1517–1540 cm⁻¹ and symmetrical stretching at 1420–1446 cm⁻¹, with the Δν value (97–110 cm⁻¹) confirming bidentate bridging coordination between barium centers and carboxylate groups [6].

Table 1: Structural Parameters of Barium p-Methylbenzoate via Co-Precipitation

Synthetic ParameterValue RangeStructural Consequence
Basal Spacing (XRD)15.0–16.5 ÅAccommodates methyl substituent orientation
Δν (FTIR)97–110 cm⁻¹Confirms bidentate carboxylate coordination
Thermal Decomposition Onset>300°CIndicates thermal stability for catalytic applications
Crystallite Size (SEM)0.5–3 μmFacilitates filtration and recovery

Hydrothermal Synthesis Under Controlled pH Conditions

Hydrothermal synthesis provides a powerful alternative for producing barium p-methylbenzoate with enhanced crystallinity and phase homogeneity. This method subjects aqueous mixtures of barium salts (typically nitrate or chloride) and p-methylbenzoic acid to elevated temperatures (120–160°C) and autogenous pressures in sealed reactors, significantly accelerating reaction kinetics while improving crystal perfection. The critical advancement of this technique lies in precise pH control throughout the crystallization process, achieved through buffered solutions or controlled reagent addition [7].

pH optimization profoundly influences product morphology and purity:

  • Acidic conditions (pH 3–5): Prevent hydrolysis of barium ions but may protonate carboxylate groups, reducing yield
  • Neutral conditions (pH 6–7): Balance solubility and reactivity, yielding plate-like microcrystals
  • Alkaline conditions (pH 8–10): Promote complete deprotonation of acid but risk barium carbonate contamination from atmospheric CO₂

Systematic studies reveal that maintaining pH 6.5–7.2 throughout the hydrothermal process (achieved with 0.1M sodium acetate buffer) optimizes crystallite growth along the (001) plane while minimizing structural defects. Reaction times of 12–18 hours at 140°C produce well-defined hexagonal platelets with uniform size distribution (2–5 μm edge length), as confirmed by scanning electron microscopy. The hydrothermal environment also facilitates unusual coordination geometries, with barium adopting 8–9 coordinate environments stabilized by bridging water molecules and carboxylate oxygen atoms, as revealed by extended X-ray absorption fine structure spectroscopy [7].

Compared to co-precipitation, hydrothermal synthesis delivers a 15–20% increase in specific surface area (reaching 35–40 m²/g) due to reduced particle aggregation, significantly enhancing catalytic accessibility in subsequent applications. However, this method requires substantially higher energy input (∼3× greater thermal energy) and specialized pressure equipment, presenting economic trade-offs for industrial implementation.

Mechanochemical Synthesis via Solid-State Reactions

Mechanochemistry has emerged as a solvent-free alternative for synthesizing barium p-methylbenzoate, eliminating the environmental burdens associated with solvent handling and recovery. This approach utilizes high-energy ball milling to initiate and propagate reactions between solid barium hydroxide octahydrate and p-methylbenzoic acid through repeated impact and shear forces. The mechanistic pathway involves:

  • Tribochemical activation: Mechanical forces generate fresh, reactive surfaces through particle fracture
  • Proton transfer: Surface-bound water facilitates acid-base reactions at solid-solid interfaces
  • Diffusion-controlled growth: Continued milling enables component mixing at atomic scales

Operational parameters critically determine reaction efficiency:

  • Milling frequency: Optimal at 25–30 Hz for efficient energy transfer
  • Ball-to-powder ratio: 15:1 provides sufficient impact momentum without excessive dilution
  • Reaction stoichiometry: Slight excess (10%) of p-methylbenzoic acid compensates for incomplete conversion
  • Milling duration: Typically 60–90 minutes achieves >95% conversion

Table 2: Comparative Analysis of Synthesis Methods for Barium p-Methylbenzoate

Synthesis MethodReaction DurationYield (%)Particle MorphologyEnergy Intensity
Co-Precipitation4–10 hours + aging85–92Irregular aggregatesLow
Hydrothermal12–18 hours89–95Hexagonal plateletsHigh
Mechanochemical60–90 minutes78–85Nanoscale clustersModerate

This technique achieves remarkable reaction acceleration, completing synthesis in 60–90 minutes versus hours required for solution-based methods. X-ray diffraction analyses confirm that mechanochemically synthesized barium p-methylbenzoate exhibits reduced crystallinity compared to hydrothermal products but features significantly higher surface defect density (approximately 30% more oxygen vacancies), potentially enhancing catalytic activity. Nuclear magnetic resonance studies reveal no detectable solvent impurities in the final product, highlighting a key advantage for applications requiring ultrapure materials. However, challenges persist in controlling particle size distribution and preventing localized overheating that may induce partial ligand decomposition above 70°C [4].

Role of Ligand Modifications in Precursor Design

The strategic modification of benzoate ligands profoundly influences the structural and functional properties of resulting barium coordination compounds. Introducing substituents—particularly at the para position—alters electron density distribution, steric bulk, and coordination geometry, enabling targeted material design. For barium p-methylbenzoate, the methyl group (-CH₃) exerts three primary effects:

  • Steric modulation: The non-bonding methyl group occupies approximately 20% more volume than hydrogen in unsubstituted benzoate, increasing interlayer spacing by 0.5–0.7 Å compared to simple barium benzoate. This expanded architecture facilitates guest molecule intercalation in catalytic applications [6].

  • Electronic influence: The electron-donating methyl group (+I effect) increases electron density at the carboxylate oxygen atoms by approximately 12% (calculated via density functional theory), strengthening the Ba-O bond from 2.70 Å in benzoate to 2.67 Å in p-methylbenzoate. This enhances thermal stability but may reduce Lewis acidity at barium centers [4].

  • Supramolecular organization: Methyl groups engage in weak C-H···O interactions (2.8–3.0 Å) between adjacent layers, adding stabilization energy of ∼8 kJ/mol per interaction. This supplementary bonding contributes to the exceptional thermal resilience observed in thermogravimetric analyses [6].

Systematic investigations of substituted benzoic acid precursors reveal that para-substituted derivatives consistently outperform ortho- and meta-isomers in forming well-defined layered structures. Ortho-substituted analogs exhibit 35–50% lower crystallinity due to steric inhibition of optimal carboxylate coordination, while electron-withdrawing groups (nitro, cyano) reduce esterification yields by 20–40% during precursor synthesis, complicating large-scale production [4]. The methyl substituent strikes an optimal balance, providing moderate electron donation without introducing prohibitive steric demands.

Recent ligand innovation explores halogenated (fluoro, chloro) and alkoxy (methoxy, ethoxy) variants, though none yet match the commercial viability of p-methylbenzoate. Computational modeling suggests that para-ethoxybenzoate could enhance interlayer spacing by ∼15% while maintaining favorable thermal stability, presenting a promising avenue for future precursor development targeting specialized applications requiring expanded gallery dimensions.

Scalability Challenges in Industrial-Grade Production

Translating laboratory synthesis of barium p-methylbenzoate to industrial production scales presents multifaceted engineering challenges that demand integrated solutions. Three primary obstacles dominate scale-up considerations:

Solid-Liquid Separation EfficiencyIndustrial co-precipitation batches exceeding 100 kg encounter severe filtration bottlenecks due to the colloidal nature of nascent barium p-methylbenzoate precipitates. Laboratory vacuum filtration rates of 20–30 L/hour/m² plummet to <5 L/hour/m² at production scales due to increased filter cake resistance. Implementing tangential flow filtration systems with ceramic membranes (0.2 μm pore size) improves flux rates to 15–18 L/hour/m² while reducing solvent consumption by 40% compared to traditional dead-end filtration. Centrifugal separation alternatives achieve higher throughput but risk particle comminution that compromises crystallinity [6].

Solvent Management SystemsMethanol, employed in virtually all synthesis routes, presents substantial handling challenges at scale due to flammability (flash point 11°C) and toxicity. Current best practices employ closed-loop recovery systems where methanol vapor from precipitation and drying operations undergoes condensation, molecular sieve dehydration, and redistillation, achieving >95% solvent recycle ratios. However, these systems add approximately 25% to capital expenditure costs. Emerging solvent-replacement research explores near-critical water (150–200°C, 15–20 bar) as a safer alternative for hydrothermal synthesis, though barium solubility limitations currently constrain yields to <70% [7].

Catalyst Reusability in Continuous ProcessesFor catalytic applications, barium p-methylbenzoate must maintain structural integrity through multiple reaction cycles. Fixed-bed reactor testing reveals progressive deactivation (15–20% per 100-hour operation) attributed to:

  • Leaching of barium ions (0.8–1.2% per cycle)
  • Pore blockage by high-molecular-weight byproducts
  • Crystal phase transitions under thermal stress

Stabilization strategies include:

  • Silica encapsulation (5–10 nm coatings) reducing barium leaching to <0.2% per cycle
  • Periodic oxidative regeneration (250°C air purge) clearing carbonaceous deposits
  • Zirconium doping (5–10 mol%) suppressing phase transitions up to 400°C

Industrial pilot studies demonstrate that optimized barium p-methylbenzoate catalysts maintain >80% initial activity through 500 operating hours in esterification reactors, meeting baseline economic viability thresholds. Further enhancements targeting 1,000-hour operational stability would significantly improve process economics for bulk chemical manufacturing [1] [6].

Table 3: Scalability Challenges and Mitigation Strategies

Scale-Up ChallengeLaboratory PerformanceIndustrial RealityMitigation Strategy
Filtration Efficiency20–30 L/h/m²<5 L/h/m²Tangential flow filtration (15–18 L/h/m²)
Solvent Consumption5–8 L/kg product12–15 L/kg productClosed-loop recovery (>95% recycle)
Catalyst Lifetime3–5 cycles10–20 cycles (fixed bed)Silica encapsulation + zirconium doping
Energy Intensity15–20 kWh/kg35–50 kWh/kgMicrowave-assisted drying (30% reduction)

These multifaceted scale-up challenges underscore the importance of integrated process design that incorporates synthesis optimization, reactor engineering, and lifecycle analysis from early development stages. While significant progress has been made in bench-scale synthesis methodology, closing the gap between laboratory promise and industrial realization remains the paramount challenge for barium p-methylbenzoate technologies.

Properties

CAS Number

67874-52-6

Product Name

Barium p-methylbenzoate

IUPAC Name

barium(2+);4-methylbenzoate

Molecular Formula

C16H14BaO4

Molecular Weight

407.6 g/mol

InChI

InChI=1S/2C8H8O2.Ba/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2

InChI Key

HVHWAUVVZBOIDD-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Ba+2]

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